molecular formula C19H19ClN4O2S B12493038 N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12493038
M. Wt: 402.9 g/mol
InChI Key: MOGOHOMTJIMLLU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of 4-methoxybenzyl chloride, which can be achieved using power ultrasound to facilitate the reaction . This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often involve the use of solvents like chloroform or ethyl acetate and may require specific temperatures and catalysts to ensure high yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of larger reactors, continuous flow systems, and more efficient purification techniques to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and methoxybenzyl group play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, making the compound of interest for drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a triazole ring and a methoxybenzyl group, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19ClN4O2S

Molecular Weight

402.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19ClN4O2S/c1-24-17(10-13-6-8-16(26-2)9-7-13)22-23-19(24)27-12-18(25)21-15-5-3-4-14(20)11-15/h3-9,11H,10,12H2,1-2H3,(H,21,25)

InChI Key

MOGOHOMTJIMLLU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)CC3=CC=C(C=C3)OC

Origin of Product

United States

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